

# Spectroscopic Profile of 4-hydrazinyl-5,6-dimethylpyrimidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **4-hydrazinyl-5,6-dimethylpyrimidine** is not readily available in public databases. The data presented in the following tables are predicted or representative values based on the analysis of structurally similar pyrimidine derivatives and general principles of spectroscopic interpretation. These values are intended for illustrative purposes and should be confirmed by experimental analysis.

# Predicted Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Multiplicity	Integration	Assignment
S	1H	Pyrimidine H-2
br s	2H	-NH2
br s	1H	-NH-
S	3H	5-CH₃
S	3H	6-СНз
	s br s br s	s 1H br s 2H br s 1H s 3H



Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
~165	C-4
~160	C-6
~155	C-2
~115	C-5
~20	6-CH₃
~15	5-CH₃

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Medium, Broad	N-H stretching (hydrazinyl group)
3100 - 3000	Weak	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (methyl groups)
~1620	Strong	C=N stretching (pyrimidine ring)
~1580	Strong	N-H bending (hydrazinyl group)
~1450	Medium	C-H bending (methyl groups)
~850	Medium	C-H out-of-plane bending

# **Mass Spectrometry**

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)



m/z	Relative Intensity (%)	Proposed Fragment
138	100	[M]+ (Molecular Ion)
123	60	[M - NH]+
109	40	[M - N2H3] <sup>+</sup>
95	30	[M - CH₃CN] <sup>+</sup>
67	50	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup>

# Experimental Protocols Nuclear Magnetic Personnes (NM

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of approximately 5-10 mg of **4-hydrazinyl-5,6-dimethylpyrimidine** would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.[1] <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2] For <sup>13</sup>C NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm proton-proton and proton-carbon correlations, respectively.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique.[3] Approximately 1-2 mg of the finely ground compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4] The FT-IR spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.[5] A background spectrum of the pure KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.



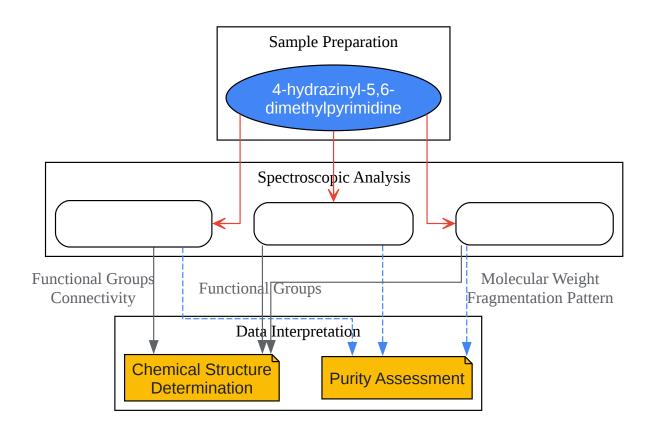
#### **Mass Spectrometry**

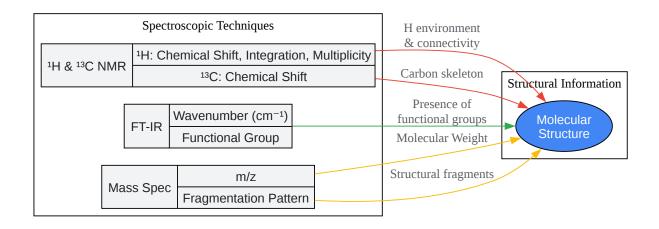
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6] A detector then measures the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[6]

# **Workflow and Data Relationships**

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of a chemical compound like **4-hydrazinyl-5,6-dimethylpyrimidine**.







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